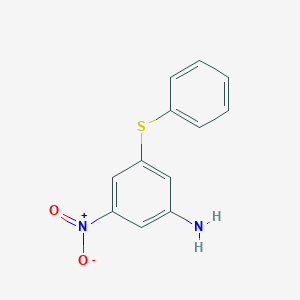

3-Nitro-5-(phenylsulfanyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWIOFDMMGBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351443 | |

| Record name | 3-nitro-5-(phenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208038-89-5 | |

| Record name | 3-nitro-5-(phenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 3 Nitro 5 Phenylsulfanyl Aniline Within Contemporary Organic Synthesis

The study of 3-Nitro-5-(phenylsulfanyl)aniline is situated within the broader effort to design and synthesize complex aromatic compounds that can serve as versatile building blocks for a range of applications. The specific arrangement of the nitro, amino, and phenylsulfanyl groups on the aniline (B41778) ring presents a unique substitution pattern that can influence the molecule's electronic properties, reactivity, and potential for further functionalization.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural components suggest its potential utility in various areas of chemical research. The synthesis of such a molecule would likely involve a multi-step process, drawing upon established methodologies for the formation of carbon-sulfur bonds and the introduction of nitro groups onto an aromatic ring.

One plausible synthetic approach involves the reaction of a suitably substituted chloro-nitroaniline with a thiophenol. For instance, a general method for preparing 2-nitro-5-(phenylthio)-anilines involves the reaction of 5-chloro-2-nitroanilines with thiophenols. google.com A similar strategy could theoretically be adapted for the synthesis of the 3-nitro isomer. Another approach could involve the selective reduction of a dinitro-phenylsulfanyl compound.

Strategic Importance of Aryl Sulfides and Nitroanilines in Chemical Design

The significance of 3-Nitro-5-(phenylsulfanyl)aniline can be understood by examining the individual contributions of its core components: aryl sulfides and nitroanilines.

Aryl Sulfides: Versatile Scaffolds in Medicinal and Materials Chemistry

Aryl sulfides, also known as thioethers, are a class of organosulfur compounds that feature prominently in a wide array of biologically active molecules and functional materials. The sulfur atom in an aryl sulfide (B99878) can exist in various oxidation states (sulfide, sulfoxide (B87167), and sulfone), each imparting distinct electronic and steric properties to the molecule. This versatility makes them valuable motifs in drug discovery.

The synthesis of aryl sulfides has been a major focus of research, with numerous methods developed to facilitate their construction. Traditional methods often involved the reaction of thiols with aryl halides, but these approaches can be limited by the unpleasant odor and toxicity of thiols. Modern synthetic strategies have increasingly turned to transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. For example, palladium- and nickel-catalyzed reactions have been developed to form C-S bonds from a variety of starting materials, including aryl halides and thiols or their precursors.

Nitroanilines: Key Intermediates in Industrial and Pharmaceutical Chemistry

Nitroanilines are important chemical intermediates used in the production of a wide range of products, including dyes, antioxidants, and pharmaceuticals. nih.govbldpharm.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring and the basicity of the amino group. The position of the nitro group relative to the amino group (ortho, meta, or para) determines the specific properties and applications of the isomer.

The synthesis of nitroanilines typically involves the nitration of aniline (B41778) or its derivatives. nih.gov Due to the activating nature of the amino group, direct nitration of aniline can be challenging to control and may lead to oxidation. Therefore, the amino group is often protected, for example, as an acetanilide, before the nitration step. Subsequent removal of the protecting group yields the desired nitroaniline. nih.gov

Overview of Research Trajectories for Novel Aromatic Compounds

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound primarily identifies the C-S bond as the most logical point for disconnection. This strategy simplifies the target molecule into two key synthons: an electrophilic aniline (B41778) or nitrobenzene (B124822) derivative and a nucleophilic sulfur source.

C-S Disconnection: This is the most common and direct approach. The target molecule is disconnected at the aryl-sulfur bond. This leads to precursors such as a halogenated 3,5-disubstituted benzene (B151609) ring and thiophenol. The halogen, typically chlorine or bromine, serves as a good leaving group in either a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The presence of a strongly electron-withdrawing nitro group meta to the leaving group activates the ring for nucleophilic attack.

C-N Disconnection (Functional Group Interconversion): An alternative strategy involves forming the C-S bond first, followed by manipulation of the nitrogen functional groups. For instance, one could start with 1,3-dichloro-5-nitrobenzene, perform a selective substitution with thiophenol, and then introduce the amino group. A more plausible route involves the selective reduction of a dinitro precursor, such as 1,3-dinitro-5-(phenylsulfanyl)benzene. The challenge in this approach lies in achieving selective reduction of one nitro group while the other remains intact.

Precursor Identification and Synthesis Routes

Based on the retrosynthetic strategies, the primary synthetic route involves the coupling of an activated aryl halide with thiophenol.

A prevalent method for synthesizing related structures involves the reaction of a 5-chloro-2-nitroaniline (B48662) with thiophenol. google.comgoogle.com Adapting this to the target molecule, the most direct synthesis route for this compound is the nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-5-nitroaniline (B1584287) or 3-bromo-5-nitroaniline and thiophenol .

The reaction proceeds by treating the halogenated nitroaniline with thiophenol in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient aromatic ring, displacing the halide. google.com

An alternative, though less direct, route could involve the nitration of 3-(phenylsulfanyl)aniline. However, controlling the regioselectivity of the nitration on an activated ring with two directing groups can be challenging and may lead to a mixture of isomers.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the C-S bond formation is highly dependent on the reaction conditions. Optimization of catalysts, solvents, and temperature is crucial for maximizing yield and purity.

While the SNAr reaction can proceed without a catalyst due to the activation by the nitro group, transition metal catalysis, particularly with copper, is widely employed to facilitate C-S cross-coupling reactions, often under milder conditions and with higher yields. arkat-usa.orgnih.gov This is commonly known as the Ullmann condensation.

Copper-Based Catalysts: Various copper sources can be effective, including copper(I) salts like CuI and CuBr, and copper(II) salts such as Cu(OAc)₂ and Cu(OTf)₂. arkat-usa.orgepfl.ch Copper nanoparticles and copper(I) oxide (Cu₂O) have also been shown to be efficient catalysts for C-S bond formation. arkat-usa.orgnih.gov For the coupling of aryl iodides with thiols, CuI is a frequently used catalyst. arkat-usa.org

Ligand Effects: The efficiency of copper catalysts can often be improved by the addition of ligands. Bidentate ligands, such as nitrogen-based ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline) or oxygen-based ligands (e.g., β-ketoesters), can stabilize the copper center and promote the catalytic cycle. arkat-usa.orgsioc-journal.cn However, numerous ligand-free protocols have also been developed, which offer the advantage of simplicity and lower cost. arkat-usa.org

Palladium-Based Catalysts: Palladium complexes are also powerful catalysts for C-S cross-coupling, although they are often more expensive and air-sensitive than copper catalysts. These systems typically require phosphine-based ligands. chim.it

Table 1: Effect of Copper Catalyst System on a Model C-S Coupling Reaction This table is a representative example based on findings for related aryl sulfide (B99878) syntheses.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (5) | None | K₂CO₃ | NMP | 100 | Good |

| 2 | Cu(MeCN)₄PF₆ (10) | None | - | DCE | 50 | 73 epfl.ch |

| 3 | Cu(OTf)₂ (10) | None | - | DCE | 50 | Lower epfl.ch |

| 4 | Cu/Cu₂O (cat.) | None | K₂CO₃ | Ethoxyethanol | 130 | 81-99 nih.gov |

| 5 | Fe(acac)₃ (10) | 2,2'-Bipyridine | K₂CO₃ | H₂O | 110 | Good sioc-journal.cn |

Data adapted from studies on analogous C-S bond formations. nih.govepfl.chsioc-journal.cn

The choice of solvent and temperature plays a pivotal role in the synthesis of this compound.

Solvents: High-boiling, polar aprotic solvents are generally preferred for SNAr and Ullmann-type reactions because they can effectively dissolve the reactants and stabilize the charged intermediates (e.g., Meisenheimer complex). Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). google.comarkat-usa.org Other chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and alcohols such as isopropanol (B130326) and isobutanol have also been successfully employed. google.comepfl.ch

Temperature: Reaction temperatures can vary widely, from room temperature to reflux conditions (often >100 °C), depending on the reactivity of the substrates and the catalytic system used. google.comgoogle.comepfl.ch For instance, a patented process for a related isomer using 5-chloro-2-nitroaniline and thiophenol in isobutanol with ammonia (B1221849) was conducted at 60°C. google.com Optimization studies often reveal a significant dependence of yield on temperature, with higher temperatures generally leading to faster reactions but potentially more side products. epfl.ch

Table 2: Optimization of Solvent and Temperature for a Model Copper-Catalyzed Amination This table illustrates general principles of solvent and temperature optimization relevant to the synthesis of the target molecule.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCE | 50 | 73 epfl.ch |

| 2 | DCE | Room Temp | 65 epfl.ch |

| 3 | PhCl | 50 | Lower epfl.ch |

| 4 | DCM | 50 | Lower epfl.ch |

| 5 | CH₃CN | Room Temp | Good researchgate.net |

| 6 | Ethanol (B145695) | Room Temp | 92.1 rhhz.net |

Data adapted from studies on related C-N and C-S bond formations. epfl.chresearchgate.netrhhz.net

The primary mechanism for the uncatalyzed reaction between 3-chloro-5-nitroaniline and thiophenolate is a Nucleophilic Aromatic Substitution (SNAr) . This two-step process involves:

Nucleophilic Attack: The thiophenolate anion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction.

Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

In copper-catalyzed reactions , the mechanism is more complex. It is generally believed to involve the formation of a copper(I) thiophenolate species (Cu-SPh). This species then coordinates to the aryl halide. The exact nature of the subsequent steps is debated but likely involves an oxidative addition/reductive elimination cycle or a related pathway that avoids the high energy barrier of the uncatalyzed reaction. acs.org

A denitrative coupling mechanism has also been proposed, where the nitro group itself can act as a leaving group. This reaction between a nitroarene and a thiophenol is also catalyzed by copper iodide (CuI). acs.org

Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods.

Water as a Solvent: Recent research has demonstrated the feasibility of performing C-S coupling and nitro group reductions in water, a non-toxic and inexpensive solvent. One study reported an iron-catalyzed one-pot reaction of nitroaryl fluorides and thiols in water to produce sulfide-based aromatic primary amines. sioc-journal.cn

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer side products. mdpi.com

Alternative Catalysts: To avoid the cost and toxicity associated with palladium, more abundant and less toxic metals like iron and nickel are being explored as catalysts for C-S cross-coupling reactions. arkat-usa.orgsioc-journal.cn

Solvent-Free and Ionic Liquid Conditions: Performing reactions under solvent-free conditions or using recyclable ionic liquids can significantly reduce chemical waste. nih.gov For example, thia-Michael additions to chalcones have been efficiently carried out using an ionic liquid that acts as both the reaction medium and the catalyst. nih.gov

These alternative approaches hold promise for the future development of more sustainable and efficient syntheses of this compound and related compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youtube.com The synthesis of diaryl sulfides, such as this compound, is particularly amenable to this technology.

The construction of the diaryl sulfide linkage typically involves a cross-coupling reaction between an aryl halide and a thiol. Microwave irradiation significantly enhances the efficiency of these reactions, which are often catalyzed by transition metals like copper or palladium. researchgate.netrsc.org For the synthesis of this compound, a plausible route would involve the coupling of a 3-amino-5-nitrophenyl halide with thiophenol or, alternatively, 3-nitro-5-haloaniline with a thiophenolate.

Research has demonstrated that copper-catalyzed C-S bond formation under microwave irradiation is highly effective. For instance, a combination of copper(II) oxide (CuO) and 1,10-phenanthroline (B135089) can catalyze the reaction between various aryl iodides and thiols in water, with reaction times as short as 30 minutes. organic-chemistry.org Notably, these methods show good tolerance for a range of functional groups, including the nitro group, which is essential for the synthesis of the target compound. organic-chemistry.org Studies on microwave-assisted amination of activated aryl halides also show that a nitro group can facilitate the reaction, highlighting the feasibility of such conditions. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Diaryl Sulfide Synthesis

| Catalyst System | Reactants | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Cu(II) oxide / 1,10-phenanthroline | Aryl Iodides & Thiols | Water | Microwave, 30 min | Tolerates nitro groups; good to excellent yields. | researchgate.netorganic-chemistry.org |

| CuI / Amino Acid Ligand | Aryl Iodides/Bromides & Thiols | Various | Microwave, 120°C, 3h | Effective for sterically hindered substrates. | researchgate.net |

| None (for amination) | Activated Aryl Halides & NH4OH | Aqueous NH4OH | Microwave, 130°C, 10 min | Nitro group acts as an effective activating group for nucleophilic substitution. | nih.gov |

Photochemical Synthetic Routes

Photochemical methods offer a green and sustainable alternative for forging C-S bonds, utilizing light energy to drive reactions, often under mild, room-temperature conditions. These routes can proceed without metal catalysts or external photosensitizers, relying on the formation of an electron donor-acceptor (EDA) complex that absorbs light to initiate the reaction. nih.govresearchgate.net

The photochemical synthesis of diaryl sulfides can be achieved through the radical cross-coupling of aryl iodides and disulfides. nih.gov This process is characterized by its broad substrate scope and high functional group compatibility. A proposed photochemical synthesis of this compound would likely involve the reaction of 1-iodo-3-nitro-5-aminobenzene with diphenyl disulfide under visible light irradiation. The reaction proceeds through the formation of a radical intermediate, avoiding harsh reagents and high temperatures that could compromise the nitro or amine functionalities. nih.gov

Mechanistic studies indicate that in the absence of a photocatalyst, the reaction can be initiated by the formation of an EDA complex between the reactants or through direct photolysis of a reactant C-I or S-S bond. nih.govacs.org The wavelength of irradiation can also be a critical factor in determining the reaction pathway and selectivity. rsc.org

Table 2: Overview of Photochemical C-S Bond Formation Strategies

| Method | Light Source | Catalyst/Sensitizer | Key Features | Reference |

|---|---|---|---|---|

| Radical Cross-Coupling | Visible Light | None (Metal- and photosensitizer-free) | Mild conditions, broad substrate scope, good functional group tolerance. | nih.gov |

| Oxidative Coupling | Visible Light | Rose Bengal (Organic Photocatalyst) | Couples thiols and arylhydrazines under aerobic conditions. | organic-chemistry.orgnih.gov |

| EDA Complex Formation | Visible Light | None | Based on an electron donor-acceptor complex between a dimsyl anion and an aryl halide. | researchgate.net |

Biocatalytic Approaches to Analogous Structures

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions. While a specific biocatalytic route to this compound is not documented, research into biocatalytic C-S bond formation provides a strong foundation for developing such a process for analogous diaryl sulfides or related structures. tandfonline.comtandfonline.com

Enzymes such as lipases and cytochrome P450s have shown promise in catalyzing C-S bond formation. tandfonline.comacs.org For example, porcine pancreatic lipase (B570770) (PPL) has been used to catalyze the thiolysis of epoxides with thiophenols and the hydrothiolation of styrenes, forming β-hydroxysulfides and linear thioethers, respectively. tandfonline.comtandfonline.com These reactions proceed in water without the need for metal catalysts or organic solvents, highlighting the green credentials of biocatalysis.

More advanced research has explored cytochrome P450 enzymes, such as P450 TleB, which can catalyze selective C-S bond formation through a diradical coupling mechanism. acs.org By engineering the enzyme's active site, it is possible to control the positioning of radical species to achieve high regioselectivity. This approach holds significant promise for the high-purity biocatalytic synthesis of complex sulfur-containing molecules. acs.org These enzymatic systems represent a frontier in the synthesis of structures analogous to this compound.

Table 3: Examples of Biocatalytic C-S Bond Formation

| Enzyme | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Thiolysis / Hydrothiolation | Thiophenols, Styrene Oxides, Styrenes | Metal-free, solvent-free (aqueous), room temperature, high regioselectivity. | tandfonline.comtandfonline.com |

| Cytochrome P450 TleB | Intramolecular C-S Coupling | Engineered substrates | Proceeds via a diradical coupling mechanism, enabling high-purity synthesis of heterocyclic sulfur compounds. | acs.org |

Electrophilic Aromatic Substitution Pathways

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the interplay of the directing effects of the three substituents. The amino (-NH₂) group is a powerful activating, ortho-, para-director. The phenylsulfanyl (-SPh) group is also activating and ortho-, para-directing, though its influence is generally weaker than the amino group. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-director.

The dominant activating group, the amino substituent, will primarily direct incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The phenylsulfanyl group reinforces this directing effect towards positions C2 and C4. The deactivating nitro group directs to positions C2, C4, and C6 (meta to its own position), thus not opposing the directing effect of the activating groups.

Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. Attack at C2 is sterically hindered by two adjacent bulky groups (-NH₂ and -NO₂). Attack at C4 is ortho to the phenylsulfanyl group and para to the amino group, making it a highly favored position. Attack at C6 is ortho to the amino group and less sterically encumbered than the C2 position.

In strongly acidic media, as is common for nitration or sulfonation, the amino group will be protonated to form the anilinium ion (-NH₃⁺). researchgate.net This anilinium ion is a deactivating, meta-directing group. researchgate.net In this scenario, the directing effects change significantly, and the substitution pattern would be governed by the meta-directing anilinium and nitro groups, and the ortho-, para-directing phenylsulfanyl group, leading to more complex product mixtures. To achieve selective substitution directed by the amino group, it is often protected as an acetamide, which is still an ortho-, para-director but less activating, preventing over-reaction and mitigating the effects of protonation. uni-muenchen.de

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) | Rationale |

| Halogenation | Br₂ in a non-polar solvent | 4-Bromo-3-nitro-5-(phenylsulfanyl)aniline and 6-Bromo-3-nitro-5-(phenylsulfanyl)aniline | The highly activating -NH₂ group directs ortho and para. The para position (C4) and the less hindered ortho position (C6) are most likely to be substituted. researchgate.netuni-muenchen.de |

| Nitration | HNO₃/H₂SO₄ (with protected amine) | N-(4-Nitro-3-(phenylsulfanyl)-5-nitrophenyl)acetamide | With the amine protected as an amide, nitration is directed to the positions ortho and para to the amide. The para position (C4) is the most probable site of attack. researchgate.net |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-nitro-6-(phenylsulfanyl)benzenesulfonic acid | Under strongly acidic conditions, the amino group is protonated. However, sulfonation can sometimes occur at the less hindered ortho position (C6) to the amino group. The product exists as a zwitterion (sulfanilic acid derivative). researchgate.net |

Nucleophilic Aromatic Substitution Considerations

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). pageplace.de The nitro group activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack by reducing the electron density at these carbons, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic addition. clockss.org

A common SNAr reaction involves the displacement of a good leaving group, such as a halide. While the parent compound does not possess such a group, its halogenated derivatives would be highly reactive. For instance, if a halogen were present at the C2, C4, or C6 positions, it could be readily displaced by strong nucleophiles.

Furthermore, a particular type of SNAr, known as Vicarious Nucleophilic Substitution (VNS) of hydrogen, is highly relevant. acs.orgmdpi.com VNS allows for the formal substitution of a hydrogen atom at a position activated by an electron-withdrawing group. clockss.orgmdpi.com In the case of this compound, nucleophiles could potentially attack the C2, C4, or C6 positions, followed by elimination to afford the substituted product. This reaction typically requires a nucleophile bearing a leaving group at the nucleophilic center and a strong base. mdpi.com For example, the reaction with sulfenamides in the presence of a base can lead to amination via VNS. acs.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Potential Product(s) | Mechanism |

| SNAr of a Halide | e.g., 4-Chloro-3-nitro-5-(phenylsulfanyl)aniline + NaOMe | 4-Methoxy-3-nitro-5-(phenylsulfanyl)aniline | The nitro group activates the C4 position for nucleophilic attack by the methoxide (B1231860) ion, leading to the displacement of the chloride. evitachem.com |

| VNS Amination | This compound + N-arylsulfenamides, strong base (e.g., t-BuOK) | Diamino derivatives (e.g., at C4 or C6) | The anion of the sulfenamide (B3320178) attacks the electron-deficient ring, and subsequent elimination of a thiol anion results in the substitution of a hydrogen atom. acs.orgacs.org |

| VNS Hydroxylation | This compound + H₂O₂, strong base | Hydroxy-substituted nitroanilines | Attack by a hydroperoxide anion at an activated position, followed by elimination. |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry, providing access to aniline derivatives that are versatile synthetic intermediates. researchgate.net

Selective Reduction Strategies to Amino Derivatives

A wide variety of reagents can be employed for the reduction of aromatic nitro compounds. The choice of reagent is crucial for achieving chemoselectivity, especially in a molecule like this compound which contains other potentially reducible or sensitive functional groups.

Common methods include catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel. researchgate.net Metal-acid systems such as Sn/HCl, Fe/HCl, or Fe/acetic acid are also classic and effective methods. researchgate.net More modern and milder reagents include sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂). thieme-connect.de The use of SnCl₂ is particularly noted for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Product | Key Features & Selectivity |

| SnCl₂·2H₂O | Ethanol, room temperature or reflux | 5-(Phenylsulfanyl)benzene-1,3-diamine | Highly chemoselective for the nitro group; tolerates many other functional groups. researchgate.net |

| Fe / NH₄Cl / H₂O | Reflux | 5-(Phenylsulfanyl)benzene-1,3-diamine | A common, inexpensive, and effective method for nitro reduction. |

| H₂ (g), Pd/C | Methanol (B129727) or Ethanol, room temperature | 5-(Phenylsulfanyl)benzene-1,3-diamine | Catalytic hydrogenation is a clean and efficient method, though it may also reduce other functionalities like alkenes if present. |

| NaBH₄ / NiCl₂ | Methanol, room temperature | 5-(Phenylsulfanyl)benzene-1,3-diamine | A mild method for the reduction of nitroarenes. The system generates nickel boride in situ. thieme-connect.de |

| Hydrazine hydrate, Fe₂O₃ | Ethanol, reflux | 5-(Phenylsulfanyl)benzene-1,3-diamine | A transfer hydrogenation method that is often selective for nitro groups. |

Tandem Reactions Involving Nitro Group Reduction

The in situ reduction of the nitro group to an amine can be coupled with a subsequent reaction in a one-pot, or tandem, process. This strategy is highly efficient for the construction of complex molecules, particularly N-heterocycles. researchgate.netresearchgate.net The newly formed diamine, 5-(phenylsulfanyl)benzene-1,3-diamine, is a key precursor for such transformations.

One important class of tandem reactions is reductive cyclization. For example, if the nitro reduction is carried out in the presence of a suitable dicarbonyl compound or its equivalent, the resulting diamine can undergo condensation to form heterocyclic rings. A notable example is the formation of benzimidazoles from the reaction of the in situ generated diamine with aldehydes or carboxylic acids. researchgate.net Another powerful tandem sequence is the nitro reduction followed by an intramolecular cyclization, such as a Heck reaction, to form fused ring systems. sci-hub.seacs.org

Table 4: Examples of Tandem Reactions

| Initial Reactant(s) | Reagents & Conditions | Intermediate | Final Product Class | Description |

| This compound + Aldehyde (R-CHO) | 1. SnCl₂·2H₂O, EtOH, RT2. Oxidative conditions | 5-(Phenylsulfanyl)benzene-1,3-diamine | 2-Substituted-6-(phenylsulfanyl)-1H-benzimidazoles | The nitro group is reduced to an amine, forming a 1,2-diaminoaromatic system (after initial reduction) which then condenses with the aldehyde and cyclizes. researchgate.net |

| 2-Nitro-N-phenylbenzenesulfonamide + Nitrile (R-CN) | SnCl₂, i-PrOH | N-(2-aminophenyl)benzenesulfonamide | 1-(Phenylsulfonyl)-1H-benzimidazoles | This reaction involves reduction, ammonolysis, condensation, and deamination in a tandem sequence. researchgate.net |

| 1-Aryl-3-(2-nitrophenyl)propan-1-one | Benzothiazoline, Chiral Phosphoric Acid | 2-Aminoaryl ketone | 2-Arylquinolines (chiral) | A tandem reduction-cyclization process where the nitro group is reduced, followed by an acid-catalyzed intramolecular condensation to form the quinoline (B57606) ring. |

| Nitroarene + Haloarene | Ni(acac)₂, Photocatalyst, Blue Light | Aniline derivative | Diaryl-amines | A photo- and Ni-catalyzed tandem reduction and C-N cross-coupling reaction. nih.govmdpi.com |

Oxidative Transformations of the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is in its lowest oxidation state and can be readily oxidized. The typical oxidation products are the corresponding sulfoxide and, under more forcing conditions, the sulfone. ysu.amdeepdyve.com

Achieving selective oxidation of the sulfide in the presence of the amino group presents a significant challenge, as anilines are themselves susceptible to oxidation. Therefore, chemoselective reagents and conditions are required. mdpi.comthieme-connect.de Mild oxidizing agents are generally preferred. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst to control its reactivity and selectivity. mdpi.com Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are also effective but may require careful control of stoichiometry and temperature to avoid over-oxidation to the sulfone or reaction with the amine. Protection of the amino group as an amide can facilitate selective oxidation of the sulfide.

Studies on the oxidation of various substituted aryl sulfides have shown that electron-withdrawing groups on the ring can slow down the rate of oxidation. researchgate.netnih.gov The nitro group in the target molecule would thus have a deactivating effect on the sulfide oxidation.

Table 5: Reagents for Chemoselective Sulfide Oxidation

| Reagent/System | Conditions | Product | Key Features |

| H₂O₂ / MoO₂Cl₂ (cat.) | Room Temperature | 3-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide) or 3-Nitro-5-(phenylsulfonyl)aniline (Sulfone) | The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry of H₂O₂ and reaction time. This system is known to tolerate many sensitive functional groups. researchgate.net |

| H₂O₂ / PAMAM-G1-PMo (cat.) | 95% EtOH, 30 °C | 3-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide) | A dendritic phosphomolybdate hybrid catalyst allows for selective oxidation to the sulfoxide with H₂O₂. mdpi.com |

| m-CPBA (1 equiv.) | CH₂Cl₂, low temperature (e.g., 0 °C) | 3-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide) | A common reagent for sulfoxidation. Careful control of stoichiometry is needed to prevent sulfone formation. The amino group might need protection. |

| Oxone® (1 equiv.) | MeOH/H₂O, room temperature | 3-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide) | A versatile and powerful oxidant; selectivity can be achieved under controlled conditions. researchgate.net |

| Cyclic Diacyl Peroxides | Solvent, room temperature | 3-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide) | Metal- and additive-free method reported to be highly chemoselective for sulfide to sulfoxide oxidation. deepdyve.com |

Radical Reaction Pathways

The functional groups present in this compound offer several avenues for radical-mediated reactions. Both the nitro group and the phenylsulfanyl group can be precursors to radical species under appropriate conditions, such as photolysis, thermolysis, or single-electron transfer (SET) processes.

The nitro group can be reduced to a nitro radical anion, which is a key intermediate in many nitroarene reductions. Furthermore, photocatalytic methods can generate radical species. For example, under photoredox catalysis, anilines can be oxidized to radical cations, which can then lead to C-H functionalization at positions ortho to the amine. uni-muenchen.de

The C-S bond of the phenylsulfanyl group can also undergo homolytic cleavage under thermal or photochemical conditions to generate a phenylthiyl radical (PhS•) and an aryl radical. Photocatalytic electron transfer reactions involving aryl sulfides can lead to the formation of a sulfide radical cation, which can subsequently undergo C-S bond cleavage or oxidation. researchgate.net

Intramolecular radical cyclizations are also a possibility. For instance, if a suitable radical acceptor is present elsewhere in the molecule or on a substituent, a radical generated on the aniline ring or the sulfur atom could initiate a cyclization cascade. For example, Bu₃SnH-mediated radical cyclization has been used to synthesize β-carbolines from a precursor containing a bromoindole and an amino group, demonstrating the potential for radical C-C bond formation. acs.org While no specific radical reactions of this compound have been detailed, its structure suggests a rich potential for such transformations, particularly in the context of modern photocatalysis. researchgate.netrsc.org

Table 6: Potential Radical Reaction Pathways

| Reaction Type | Initiator / Catalyst | Potential Intermediate(s) | Potential Product Type | General Principle |

| Radical C-H Amination | Cationic hydroxylamine (B1172632) derivative, oxidant | Ammoniumyl (B1238589) radical, cyclohexadienyl radical | Diamino derivatives | A radical amination process where an ammoniumyl radical adds to the aromatic ring, followed by rearomatization. |

| Photocatalytic C-S Bond Cleavage | Photocatalyst (e.g., Ir(ppy)₃), light | Sulfide radical cation | 3-Amino-5-nitrophenol, Thiophenol | SET from the sulfide to the excited photocatalyst can lead to a radical cation that fragments. researchgate.net |

| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN) on a suitable precursor | Aryl or alkyl radical | Fused heterocyclic systems | If a precursor with an appropriate tether and radical acceptor is synthesized, intramolecular cyclization can occur. acs.org |

| Photocatalytic Sulfonylation | Photocatalyst (e.g., Eosin Y), Sulfinic Acid, light | Sulfonyl radical | Sulfonylated anilines | A sulfonyl radical, generated from a sulfinic acid, could add to the aromatic ring. |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of both a nucleophilic amino group and an electron-rich aromatic ring, influenced by the electron-donating phenylsulfanyl group and the electron-withdrawing nitro group, makes this compound an intriguing substrate for metal-catalyzed cross-coupling reactions. These reactions primarily target the functionalization of the amino group or potential C-H activation pathways.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. acs.orgyoutube.com The amino group of this compound can, in principle, act as a nucleophile in such transformations to form more complex triarylamine structures. The reactivity of anilines in these couplings is, however, sensitive to electronic and steric factors. The presence of the electron-withdrawing nitro group deactivates the aniline nitrogen, making it a weaker nucleophile. Conversely, the phenylsulfanyl group acts as an electron-donating group, which can partially offset this deactivation.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov For an aniline substrate like this compound, the choice of palladium precursor, ligand, and base is critical to overcome the reduced nucleophilicity of the amine. mit.edunih.gov

While specific studies on the palladium-catalyzed amination of this compound are not extensively documented in the literature, research on analogous systems provides significant insights. For instance, the palladium-catalyzed cross-coupling of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines has been successfully demonstrated, showcasing that complex anilines with nitro-substituents can undergo C-N bond formation under appropriate conditions. acs.org These reactions often require specialized phosphine (B1218219) ligands, such as CyJohnPhos, and strong bases like cesium carbonate at elevated temperatures. acs.org

A plausible palladium-catalyzed N-arylation of this compound with an aryl bromide is depicted below. The reaction would likely necessitate a robust catalytic system to achieve good yields.

Hypothetical Palladium-Catalyzed N-Arylation of this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 78 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 85 |

| 3 | 2-Bromopyridine | [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | t-BuOH | 120 | 65 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination of substituted anilines.

The electronic nature of the aryl halide coupling partner also plays a significant role, with electron-neutral or electron-poor aryl halides generally providing better results. The nitro group on the aniline substrate can also participate in side reactions or even be the target of the coupling itself under certain palladium-catalyzed denitrative coupling conditions, although this typically requires specific catalytic systems designed for C-NO₂ activation. youtube.com

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for the formation of C-N and C-S bonds. nih.gov These reactions are often complementary to palladium-catalyzed methods and can be particularly effective for the arylation of anilines and the formation of thioethers. beilstein-journals.org

The synthesis of the parent compound, this compound, can be envisioned through a copper-mediated or -catalyzed process analogous to the Ullmann condensation. A patented method describes the reaction of a 5-chloro-2-nitroaniline with a thiophenol, which can be facilitated by a base to form the corresponding thiophenolate in situ. rug.nl While some examples in the patent utilize high temperatures and bases like potassium carbonate without an explicit copper catalyst, the underlying transformation is mechanistically related to copper-catalyzed thiolation, where copper can act as a promoter. rug.nl

Furthermore, the amino group of this compound is a potential substrate for copper-catalyzed N-arylation. Research has demonstrated the successful copper-catalyzed N-arylation of 3-nitroaniline (B104315) with arylboronic acids, a Chan-Lam coupling reaction, to produce N-aryl-3-nitroanilines. Another study reports the copper-catalyzed N-arylation of 3-nitro-N-phenyl aniline with iodonium (B1229267) ylides in water. These findings strongly suggest that this compound would be a viable substrate for similar transformations, leading to the synthesis of various triarylamine derivatives.

The mechanism of the copper-catalyzed N-arylation typically involves a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle, depending on the specific reaction conditions and reactants. In a typical Chan-Lam coupling, a Cu(II) salt reacts with the amine and the arylboronic acid, followed by reductive elimination to form the C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II).

Representative Copper-Catalyzed N-Arylation of a Substituted Nitroaniline

| Entry | Aniline Substrate | Arylating Agent | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Nitroaniline | Phenylboronic Acid | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Room Temp | 85 | |

| 2 | 3-Nitro-N-phenylaniline | Iodonium ylide | CuSO₄·5H₂O | None | Water | 60 | 61 | |

| 3 | 2-Chlorobenzoic Acid | Aniline | Cu/Cu₂O | K₂CO₃ | EGDE | 130 | 85-99 |

This table presents data from literature on analogous copper-catalyzed N-arylation reactions to illustrate the potential reactivity of this compound.

The conditions for these copper-catalyzed reactions are often milder than traditional Ullmann reactions, which required stoichiometric amounts of copper and very high temperatures. nih.gov The use of ligands, such as diamines or amino acids, can further accelerate the reaction and improve yields.

Theoretical and Computational Investigations of 3 Nitro 5 Phenylsulfanyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a fundamental understanding of the electronic behavior of 3-Nitro-5-(phenylsulfanyl)aniline. These theoretical methods allow for the detailed examination of molecular orbitals, charge distribution, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a related compound, 2-phenyl sulfanyl (B85325) aniline (B41778), the HOMO-LUMO energy gap has been calculated to be approximately 6.01 eV. researchgate.net The presence of a strong electron-withdrawing nitro group (-NO₂) at the meta-position relative to the amino group in this compound is expected to significantly influence the energies of these frontier orbitals. The nitro group generally lowers the energy of the LUMO more than the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap suggests that this compound would be more reactive and possess different electronic absorption properties compared to its non-nitrated counterpart.

The distribution of the HOMO and LUMO across the molecule is also critical. In aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, which act as the primary electron-donating moiety. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro group and the phenyl ring of the phenylsulfanyl group. This separation of frontier orbitals is characteristic of "push-pull" systems and is fundamental to understanding intramolecular charge transfer processes. nih.gov

Table 1: Comparison of Theoretical Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Phenyl Sulfanyl Aniline (Reference) | -5.42 | -0.41 | 5.01 |

| This compound (Predicted) | Lowered | Significantly Lowered | Reduced |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas), while blue-colored regions represent positive electrostatic potential (electron-poor areas).

For 2-phenyl sulfanyl aniline, the negative potential is concentrated around the amino group and the sulfur atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to nucleophilic attack. tandfonline.com

In this compound, the introduction of the nitro group dramatically alters this picture. The oxygen atoms of the nitro group will create a region of intense negative electrostatic potential, making it a primary site for interaction with electrophiles. Concurrently, the strong electron-withdrawing nature of the nitro group will decrease the electron density on the aniline ring, particularly at the ortho and para positions relative to it. The amino group, being a strong electron-donating group, will increase the electron density at its ortho and para positions (the carbon with the phenylsulfanyl group and the carbon with the nitro group). The interplay of these groups results in a complex charge distribution. The region around the amino group would remain a likely site for electrophilic attack, though its nucleophilicity would be somewhat tempered by the meta-directing nitro group.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties, including UV-Visible and infrared (IR) spectra. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic transitions observed in UV-Vis spectra. researchgate.net

For 2-phenyl sulfanyl aniline, theoretical calculations have been used to assign the electronic transitions observed in its UV-Vis spectrum. researchgate.net For this compound, the presence of the nitro group, a strong chromophore, is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to the non-nitrated analog. This is due to the extended conjugation and the intramolecular charge transfer character from the amino and phenylsulfanyl groups to the nitro group. nih.govworldscientific.com

Vibrational frequencies calculated using methods like DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to different functional groups. rasayanjournal.co.in For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, and various C-S and C-N stretching modes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. Conformational analysis of this compound would involve studying the rotation around the C-S and C-N bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, and most importantly, transition states.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For reactions involving this compound, such as electrophilic aromatic substitution, the nature of the transition state would be heavily influenced by the directing effects of the substituents. The amino group is a strong activating and ortho-, para-directing group, while the nitro group is a strong deactivating and meta-directing group. The phenylsulfanyl group is generally considered to be a weak activating and ortho-, para-directing group.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational method used to determine the lowest energy path a molecule follows during a chemical transformation from reactant to product. This pathway, known as the Intrinsic Reaction Coordinate (IRC), passes through a high-energy transition state. acs.org By mapping this coordinate, chemists can gain insights into the reaction mechanism, activation energy, and the stability of intermediates. acs.orgresearchgate.net

For a molecule like this compound, reaction coordinate mapping could be applied to various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack on the nitro group, or oxidation of the sulfide (B99878) linkage. The calculations would typically involve identifying the structures of the reactant, product, and the transition state connecting them using quantum mechanical methods like Density Functional Theory (DFT).

Detailed Research Findings (Hypothetical Illustration)

An IRC calculation would then be performed starting from the transition state structure, tracing the path downhill in energy to both the reactant and product, confirming that the identified transition state correctly connects the two minima on the potential energy surface. acs.org

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific reaction. It serves to demonstrate the typical outputs of a reaction coordinate mapping study.

Molecular Dynamics Simulations for Solvent Interactions

The simulation would typically place a single molecule of this compound into a box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent like hexane). The interactions between all atoms are calculated over time using a force field, and the trajectories of all atoms are tracked. This data can be analyzed to produce properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Detailed Research Findings

In a polar protic solvent like water, MD simulations would likely show strong interactions between the solvent and the polar groups of this compound. Specifically, the nitro group's oxygen atoms and the amine group's nitrogen and hydrogen atoms would be expected to act as hydrogen bond acceptors and donors, respectively. Studies on related nitroaniline derivatives confirm the significance of such hydrogen bonding in their crystal packing and interactions. acs.orgresearchgate.net

The RDF between the amine hydrogen atoms and water's oxygen atoms would likely show a sharp peak at a distance of approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. Conversely, the phenyl rings would exhibit hydrophobic interactions, with solvent molecules being more structured around the polar functional groups and more disordered around the non-polar aromatic surfaces. In a non-polar solvent, these specific hydrogen bonding interactions would be absent, and solvation would be driven by weaker van der Waals forces.

Table 2: Illustrative Data from Molecular Dynamics Simulation of this compound in Water

| Interaction Site | Radial Distribution Function (g(r)) Peak | Coordination Number (at first minimum) |

|---|---|---|

| Amine H-atoms with Water O-atoms | 1.9 Å | 2.1 |

| Nitro O-atoms with Water H-atoms | 1.8 Å | 3.5 |

| Sulfur atom with Water H-atoms | 3.5 Å | 4.8 |

| Aniline Ring Centroid with Water O-atoms | 4.0 Å | 6.2 |

Note: This data is hypothetical and for illustrative purposes only. It represents the type of information that would be generated from an MD simulation to quantify solvent interactions.

Spectroscopic Characterization Methodologies and Advanced Analysis of 3 Nitro 5 Phenylsulfanyl Aniline

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 3-Nitro-5-(phenylsulfanyl)aniline, the exact mass can be calculated from its molecular formula, C₁₂H₁₀N₂O₂S. This provides a highly accurate theoretical value that can be compared against experimental results from techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART). tandfonline.com The confirmation of the measured mass to within a few parts per million (ppm) of the calculated mass provides unambiguous evidence of the compound's elemental formula.

In addition to the molecular ion peak, mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. For this compound, likely fragmentation pathways would involve the cleavage of the nitro group (loss of NO₂) or the sulfur-phenyl bond (loss of C₆H₅).

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₁₀N₂O₂S

| Ion Species | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 247.05360 | Protonated molecular ion |

| [M+Na]⁺ | 269.03554 | Sodiated molecular ion |

| [M-NO₂]⁺ | 200.05560 | Fragment from loss of NO₂ |

| [M-C₆H₅]⁺ | 170.01172 | Fragment from loss of phenyl |

This table contains predicted values based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom in the structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the amine group. The aniline (B41778) ring protons (H-2, H-4, H-6) would appear as complex multiplets in the aromatic region, with their chemical shifts influenced by the strong electron-withdrawing nitro group and the electron-donating amino group. The five protons of the phenylsulfanyl ring would likely appear as a multiplet.

The ¹³C NMR spectrum would similarly show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group (C-3) and the sulfur atom (C-5) would be significantly shifted downfield. Data from related compounds like 2-nitro-N-phenylaniline and other substituted anilines can help in predicting the approximate chemical shifts. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | - | ~149.0 (C-NH₂) |

| 2 | ~7.4 - 7.6 | ~110.0 |

| 3 | - | ~148.5 (C-NO₂) |

| 4 | ~7.0 - 7.2 | ~115.0 |

| 5 | - | ~138.0 (C-S) |

| 6 | ~6.8 - 7.0 | ~108.0 |

| -NH₂ | ~4.0 - 5.0 (broad) | - |

| Phenylsulfanyl C'1 | - | ~135.0 |

| Phenylsulfanyl C'2/6 | ~7.2 - 7.4 | ~129.5 |

| Phenylsulfanyl C'3/5 | ~7.2 - 7.4 | ~129.0 |

| Phenylsulfanyl C'4 | ~7.2 - 7.4 | ~127.0 |

Note: Predicted values are based on analysis of substituent effects and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. For this molecule, COSY would show correlations between adjacent protons on the aniline ring (e.g., H-2 with H-4 and H-6) and between the protons on the phenylsulfanyl ring, helping to delineate the two separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). This experiment is crucial for assigning each carbon signal to its attached proton. For example, the proton signal at ~7.4-7.6 ppm would show a cross-peak to the carbon signal at ~110.0 ppm, assigning them both to position 2.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for mapping the entire molecular structure. For instance, the amine protons could show a correlation to carbons C-1, C-2, and C-6, while the aromatic proton H-2 would show correlations to carbons C-4, C-6, and the quaternary carbons C-1 and C-3, confirming the substitution pattern.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insight into the structure and dynamics of the compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra for solid samples. ssNMR is particularly valuable for studying polymorphism—the existence of multiple crystalline forms—as different packing arrangements can lead to distinct chemical shifts. For this compound, ssNMR could be used to characterize the bulk crystalline material and ensure phase purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The nitro group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibration is typically weaker and found in the fingerprint region. tandfonline.commdpi.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the sulfur linkages, which often give strong Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 | Weak |

| Amine (-NH₂) | Symmetric N-H Stretch | ~3350 | Weak |

| Aromatic C-H | C-H Stretch | ~3100-3000 | Strong |

| Nitro (-NO₂) | Asymmetric N=O Stretch | ~1540 | Moderate |

| Nitro (-NO₂) | Symmetric N=O Stretch | ~1350 | Strong |

| Aromatic C=C | C=C Ring Stretch | ~1600, ~1470 | Strong |

| Phenyl-S | C-S Stretch | ~750-650 | Moderate |

This table contains predicted values based on characteristic group frequencies.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic rings. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the same ring creates a "push-pull" system that extends the conjugation and typically shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to simpler precursors like nitrobenzene (B124822) or aniline. An n→π* transition associated with the non-bonding electrons of the nitro and amino groups may also be observed as a lower-intensity shoulder at a longer wavelength. rhhz.net

X-Ray Crystallography for Absolute Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise coordinates for each atom in the crystal lattice, yielding absolute confirmation of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of a closely related isomer, 2-(phenylsulfanyl)aniline , provides valuable insight. In the structure of 2-(phenylsulfanyl)aniline, the aniline and phenyl rings adopt a skewed conformation with a dihedral angle of 81.31(7)°. researchgate.net The crystal packing is stabilized by intermolecular N-H···S hydrogen bonds that link molecules into chains. researchgate.net

For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unequivocal determination of its molecular geometry. Key parameters of interest would include:

The dihedral angles between the aniline ring and the planes of the nitro group and the phenylsulfanyl ring.

The C-S-C bond angle of the thioether linkage.

The planarity of the nitro and amino groups with respect to the aniline ring.

The intermolecular interactions in the crystal lattice. The presence of the nitro group could introduce new hydrogen bonding motifs (e.g., N-H···O or C-H···O interactions) that would influence the crystal packing differently from its non-nitrated analogue.

Table 4: Representative Data Obtained from X-Ray Crystallography

| Parameter | Information Provided | Example from 2-(phenylsulfanyl)aniline researchgate.net |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | Orthorhombic, Fdd2 |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit. | a=17.74 Å, b=37.31 Å, c=6.14 Å |

| Bond Lengths & Angles | Precise measurement of all intramolecular distances and angles. | C-S-C angle = 105.42(10)° |

| Torsion/Dihedral Angles | The rotational orientation of different parts of the molecule. | Phenyl-S-C-C dihedral angle = 81.31(7)° |

| Intermolecular Contacts | Identification of hydrogen bonds, van der Waals forces, and other packing interactions. | N-H···S hydrogen bonds |

This table illustrates the type of data generated by X-ray crystallography, using the published structure of an isomer for reference.

Derivatization Strategies and Synthetic Transformations of 3 Nitro 5 Phenylsulfanyl Aniline

Functionalization at the Amino Group

The primary amine (-NH₂) is a versatile functional group that serves as a key handle for introducing a wide variety of substituents through several classical organic reactions.

Amidation and Sulfonamidation Reactions

The nucleophilic amino group of 3-Nitro-5-(phenylsulfanyl)aniline readily reacts with acylating and sulfonylating agents. The conversion of the amine to an amide or sulfonamide is a common strategy to modify the electronic properties of the molecule or to build more complex structures.

Amidation is typically achieved by reacting the aniline (B41778) with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This base neutralizes the HCl or carboxylic acid byproduct generated during the reaction. Similarly, sulfonamides are formed through the reaction with sulfonyl chlorides. The acetylation of anilines, for instance, is a standard procedure that can attenuate the activating influence of the amino group on the aromatic ring. libretexts.org

| Reactant | Reagent | Product | General Reaction Conditions |

| This compound | Acetyl chloride | N-(3-Nitro-5-(phenylsulfanyl)phenyl)acetamide | Inert solvent (e.g., Dichloromethane), Base (e.g., Pyridine) |

| This compound | Benzenesulfonyl chloride | N-(3-Nitro-5-(phenylsulfanyl)phenyl)benzenesulfonamide | Inert solvent (e.g., Dichloromethane), Base (e.g., Pyridine) |

Urea and Thiourea (B124793) Formation

Urea and thiourea derivatives can be synthesized from the amino group, introducing moieties capable of forming strong hydrogen bonds, which is a valuable feature in medicinal chemistry and materials science. nih.govmdpi.com The most direct method involves reacting the aniline with an appropriate isocyanate or isothiocyanate in an aprotic solvent. nih.gov Alternative methods for thiourea synthesis include reacting the amine with carbon disulfide or ammonium (B1175870) thiocyanate (B1210189) under various conditions. mdpi.comaensiweb.com

| Reactant | Reagent | Product | General Reaction Conditions |

| This compound | Phenyl isocyanate | 1-(3-Nitro-5-(phenylsulfanyl)phenyl)-3-phenylurea | Aprotic solvent (e.g., Tetrahydrofuran) |

| This compound | Phenyl isothiocyanate | 1-(3-Nitro-5-(phenylsulfanyl)phenyl)-3-phenylthiourea | Aprotic solvent (e.g., Tetrahydrofuran) |

Diazo Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). globalresearchonline.net The resulting diazonium salt is a highly versatile intermediate. globalresearchonline.netacs.org

These salts are weak electrophiles that can react with electron-rich aromatic compounds, such as phenols and other anilines, in electrophilic aromatic substitution reactions known as diazo coupling. libretexts.orgyoutube.com This reaction is a cornerstone for the synthesis of azo compounds, which are often highly colored and are used as dyes. libretexts.orggoogle.com The reaction retains the diazo group (-N=N-) and links two aromatic rings. globalresearchonline.netyoutube.com

Modifications of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is another key site for synthetic transformations, allowing for oxidation to different states or complete removal of the group.

Oxidation to Sulfoxides and Sulfones

The thioether linkage can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. chemicalbook.com This transformation significantly alters the polarity and electronic influence of the sulfur-containing group. The oxidation of a sulfide (B99878) to the corresponding sulfone can be achieved using an oxidizing agent like hydrogen peroxide in glacial acetic acid. mdpi.com For example, a similar compound, 4-(4'-nitrophenylsulfanyl)-phenylamine, is oxidized to the corresponding sulfone using a system of Na₂WO₄ and H₂O₂. google.com The choice of oxidant and stoichiometry allows for controlled oxidation; for instance, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures typically yields the sulfoxide, while using excess oxidant leads to the sulfone. acs.org The oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom.

| Reactant | Reagent(s) | Product | General Reaction Conditions |

| This compound | H₂O₂ / Acetic Acid | 3-Nitro-5-(phenylsulfonyl)aniline | Reflux |

| This compound | m-CPBA (1 equivalent) | 3-Nitro-5-(phenylsulfinyl)aniline | Inert solvent (e.g., Dichloromethane), low temperature |

| This compound | m-CPBA (>2 equivalents) | 3-Nitro-5-(phenylsulfonyl)aniline | Inert solvent (e.g., Dichloromethane) |

Desulfurization Reactions

The phenylsulfanyl group can be cleaved from the aromatic ring through desulfurization. A common method for this transformation is reductive desulfurization using Raney nickel. This reaction replaces the C-S bond with a C-H bond, effectively removing the entire phenylsulfanyl substituent. For example, the desulfurization of 3-(phenylthio)aniline with W-2 Raney nickel has been reported to yield aniline. acs.org Applying this to this compound would be expected to produce 3-nitroaniline (B104315). This reaction is useful for removing the thioether group after it has served its purpose in a multi-step synthesis.

Aromatic Ring Functionalization Strategies

The reactivity and regioselectivity of the aromatic ring in this compound are governed by the interplay of the electronic effects of its three substituents. The amino group is a powerful activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. The phenylsulfanyl group is considered a moderately activating, ortho-, para-director. This complex substitution pattern allows for several functionalization strategies, primarily through electrophilic aromatic substitution and potentially through directed ortho-metalation, although the latter presents significant challenges.

Electrophilic Aromatic Substitution on the Nitro-Substituted Ring

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing new functional groups onto the benzene (B151609) ring of this compound. The positions most susceptible to electrophilic attack are those activated by the amino and phenylsulfanyl groups, which are the carbons at the C2, C4, and C6 positions relative to the amino group. The nitro group, being a meta-director, also directs incoming electrophiles to these same positions (C2, C4, and C6), reinforcing this regiochemical preference.

The strongest activation is anticipated at the C4 and C6 positions, which are ortho and para to the strongly activating amino group and ortho to the phenylsulfanyl group. The C2 position is also activated by both the amino (ortho) and nitro (meta) groups.

Standard electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be envisioned. However, the reaction conditions, particularly for nitration and sulfonation which employ strong acids, can lead to the protonation of the basic amino group. The resulting anilinium ion is a deactivating meta-director, which would alter the regioselectivity, favoring substitution at positions meta to the -NH3+ group (C2 and C6). To ensure predictable outcomes and favor substitution at the C4 position, protection of the amino group, for instance by acetylation to form an amide, is a common and often necessary strategy. youtube.com

| Reaction | Reagents | Expected Major Product(s) (with protected amine) | Rationale |

| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo-3-nitro-5-(phenylsulfanyl)aniline | The amino and phenylsulfanyl groups direct the electrophile to the C4 position. researchgate.netresearchgate.net |

| Nitration | HNO₃ / H₂SO₄ | 3,4-Dinitro-5-(phenylsulfanyl)aniline | Following protection of the amine, the directing groups guide the nitro group to the C4 position. google.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-nitro-6-(phenylsulfanyl)benzenesulfonic acid | The bulky sulfonyl group may favor the less sterically hindered C4 position. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Amino-2-nitro-6-(phenylsulfanyl)phenyl)ethan-1-one | The acyl group is introduced at the most activated position, C4. |

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. whiterose.ac.uknih.gov In principle, the amino group of this compound could serve as a DMG.

However, the application of DoM to this specific substrate is fraught with significant challenges. Firstly, the acidic proton of the primary amine would readily react with the highly basic organolithium reagent, consuming the base and preventing the desired ortho-deprotonation unless a protecting group is installed. sit.edu.cn

Secondly, and more critically, the presence of the nitro group is generally incompatible with organolithium reagents. These strong nucleophiles can add to the electron-deficient nitro group, leading to a variety of side reactions and decomposition pathways. sit.edu.cn This inherent reactivity makes standard DoM protocols largely unsuitable for this compound.

Overcoming these obstacles would necessitate a carefully designed synthetic strategy, likely involving:

Protection of the Amino Group: The amino group would need to be protected with a group that can still function as a DMG, such as a pivaloyl or a carbamate (B1207046) group.

Use of Milder Metalating Agents: Alternative, less nucleophilic metalating bases, such as lithium amide bases (e.g., lithium diisopropylamide, LDA) or metalation systems like TMP-zincates or TMP-magnesiates, might offer a pathway to deprotonation while minimizing attack at the nitro group. uni-muenchen.de

Even with these potential modifications, the successful directed ortho-metalation of this compound has not been reported in scientific literature, highlighting the formidable synthetic challenge posed by the compound's functional group constellation.

| Challenge | Potential Strategy | Rationale |

| Acidic Amine Proton | Protection of the amine (e.g., as an amide or carbamate). | Prevents acid-base reaction with the organometallic base and the protecting group can act as a directing group. |

| Reactive Nitro Group | Use of less nucleophilic bases (e.g., LDA, TMP-metal bases). | May allow for selective C-H abstraction over addition to the nitro group. |

| Regioselectivity | Choice of protecting group and reaction conditions. | The nature of the directing group and the metalating agent can influence which ortho-position is deprotonated. |

Table 2: Challenges and Potential Strategies for Directed Ortho-Metalation

Applications of 3 Nitro 5 Phenylsulfanyl Aniline As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structure of 3-nitro-5-(phenylsulfanyl)aniline is well-suited for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic nitro group (which can be readily reduced to a second amino group) in a 1,3-relationship on the benzene (B151609) ring is key to its role in forming fused ring systems.

A significant application of this class of compounds is in the synthesis of benzimidazoles, a crucial core structure in many pharmaceutical agents. The isomer, 2-nitro-5-(phenylthio)aniline, is a documented precursor in the synthesis of methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent anthelmintic agent used to treat parasitic worm infections. lookchem.com The synthesis pathway highlights the utility of the nitroaniline scaffold.

The general process involves two primary steps:

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a 1,2-diaminobenzene derivative. This reduction is typically achieved using reagents like sodium dithionite (B78146) or catalytic hydrogenation.

Cyclization: The resulting diamine is then reacted with a one-carbon (C1) synthon to form the imidazole (B134444) ring. Various reagents can be used for this cyclization step, leading to different substituents on the 2-position of the benzimidazole (B57391) core.

Following the formation of the benzimidazole, a subsequent oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be performed to yield the final active pharmaceutical ingredient. lookchem.com

Table 1: Representative Synthesis of a Benzimidazole Derivative